molecular formula C15H20N2O3 B1274707 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester CAS No. 349401-48-5

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester

Cat. No. B1274707
CAS RN: 349401-48-5
M. Wt: 276.33 g/mol
InChI Key: XRLJKOXQECNWPC-UHFFFAOYSA-N
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Description

The compound “2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and an ester group, which is often seen in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzyl group, and an oxo-acetic acid ethyl ester group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group and the piperazine ring. Ester groups are often involved in reactions such as hydrolysis and transesterification, while piperazine rings can participate in various substitution and ring-opening reactions .

Scientific Research Applications

Neurodegenerative Disease Research

This compound has shown potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine—a neurotransmitter involved in memory and learning. By inhibiting this enzyme, the compound could help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer’s patients .

Synthesis of Therapeutic Agents

The benzylpiperazine moiety of the compound is a crucial building block in the synthesis of various therapeutic agents. It can be used to create molecules with potential anticholinesterase activity, which is valuable in developing treatments for conditions like myasthenia gravis and Alzheimer’s disease .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a piperazine ring act as antagonists at various receptor sites in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promise in areas such as medicine or materials science, further studies could be conducted to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJKOXQECNWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390712
Record name Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349401-48-5
Record name Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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